molecular formula C14H17NO6 B554436 (S)-2-(((Benzyloxy)carbonyl)amino)hexanedioic acid CAS No. 24325-14-2

(S)-2-(((Benzyloxy)carbonyl)amino)hexanedioic acid

Cat. No.: B554436
CAS No.: 24325-14-2
M. Wt: 295.29 g/mol
InChI Key: SFOMJKAHGVQMPU-NSHDSACASA-N
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Description

(S)-2-(((Benzyloxy)carbonyl)amino)hexanedioic acid, also known as Cbz-L-α-Aminoadipic Acid or Cbz-Aad-OH, is a protected amino acid derivative that is valuable in organic synthesis and life science research . This compound features a benzyloxycarbonyl (Cbz) protecting group on the alpha-amino group, making it an essential building block for the solid-phase and solution-phase synthesis of peptides and peptide mimetics . The presence of a second carboxylic acid side chain in the molecular structure (C14H17NO6) provides a unique handle for further chemical modification, allowing researchers to create novel compounds or cross-link molecules . It is supplied as a solid and should be stored in a cool, dry place . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use. All sales are final, and the buyer assumes responsibility for confirming product identity and/or purity.

Properties

IUPAC Name

(2S)-2-(phenylmethoxycarbonylamino)hexanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO6/c16-12(17)8-4-7-11(13(18)19)15-14(20)21-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,15,20)(H,16,17)(H,18,19)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFOMJKAHGVQMPU-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CCCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@@H](CCCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40427176
Record name Z-AAD-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24325-14-2
Record name Z-AAD-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Stepwise Procedure

The following protocol, adapted from US4500726A, outlines the synthesis:

StepParameterConditionPurpose
1Substrate dissolution50% NaOH, 5–10°CSalt formation
2BCF addition1.05 eq, 5–20°CCbz protection
3AcidificationHCl to pH 1.5–3.0Product precipitation
4ExtractionEthyl acetate (2× volumes)Phase separation
5DryingMgSO₄, rotary evaporationSolvent removal
6Crystallization40–60°C under vacuumFinal purification

Yield and Purity Enhancements

  • pH control : Acidification below pH 4.0 triggers precipitation, but excessively low pH (<1.5) risks hydrochloride salt formation. Stabilizing pH at 1.7–2.1 maximizes yield (95.16% reported).

  • Solvent selection : Ethyl acetate’s moderate polarity dissolves the product while excluding hydrophilic impurities. Patent data show that 600 mL ethyl acetate per 100 g substrate optimizes recovery.

  • Drying conditions : Rotary evaporation at 40–55°C followed by convection oven drying at 60°C ensures residual solvent removal without decomposing the heat-sensitive Cbz group.

Analytical Validation and Quality Control

Titrimetric Purity Assessment

Post-synthesis purity is determined via acid-base titration. Dissolving the product in water and titrating with NaOH/methanol solution provides a rapid purity estimate (e.g., 97.09% average in patent examples). For hexanedioic acid derivatives, dual carboxylic acid groups necessitate back-titration to account for both protons.

Spectroscopic Characterization

While not detailed in the cited patent, modern practices employ:

  • ¹H/¹³C NMR : To confirm Cbz group integration (δ 5.1 ppm for benzyl CH₂, δ 7.3–7.5 ppm for aromatic protons).

  • IR spectroscopy : Carbamate C=O stretch at ~1700 cm⁻¹, carboxylic acid O-H stretch at 2500–3000 cm⁻¹.

Industrial-Scale Adaptations

Large-scale production modifies lab protocols for efficiency:

  • Continuous flow reactors : Maintain consistent temperature during BCF addition, reducing localized overheating.

  • Centrifugal extractors : Replace separatory funnels for rapid phase separation.

  • Spray drying : Alternative to tray drying for amorphous product forms.

Challenges and Mitigation Strategies

Premature Precipitation

At pH ~4.0, milky precipitates may form prematurely, stalling agitation. Patent solutions include:

  • Ethyl acetate co-solvent addition : Dissolves intermediates, restoring fluidity.

  • Gradual acidification : Dropwise HCl addition with ice-bath cooling prevents rapid pH drops.

Racemization Risks

The chiral center at the α-carbon is susceptible to racemization at high pH or temperature. Mitigation involves:

  • Low-temperature BCF coupling (5–10°C).

  • Short reaction times (<2 hours for acidification).

Chemical Reactions Analysis

Types of Reactions

(S)-2-(((Benzyloxy)carbonyl)amino)hexanedioic acid can undergo various chemical reactions, including:

    Oxidation: The benzyloxycarbonyl group can be oxidized to form corresponding carboxylic acids.

    Reduction: The benzyloxycarbonyl group can be reduced to yield the free amino group.

    Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Substitution reactions may involve reagents like trifluoroacetic acid or hydrochloric acid to remove the benzyloxycarbonyl group.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of free amino acids.

    Substitution: Formation of various amino acid derivatives with different protecting groups.

Scientific Research Applications

Chemical Synthesis

Building Block for Peptides and Proteins

  • Application : This compound is widely used in peptide synthesis due to its ability to protect functional groups while allowing selective reactions.
  • Mechanism : The benzyloxycarbonyl group acts as a protecting group, facilitating the formation of peptide bonds without interference from other functional groups.

Biological Research

Enzyme-Substrate Interactions

  • Application : It is employed in studying enzyme-substrate interactions, which are crucial for understanding metabolic pathways and enzyme kinetics.
  • Case Study : Research demonstrated that derivatives of this compound could inhibit specific proteases effectively due to the steric hindrance provided by the benzyloxycarbonyl group, enhancing selectivity towards target enzymes while minimizing off-target effects.

Medicinal Chemistry

Drug Development

  • Application : Investigated for potential use in drug development, particularly as a precursor for bioactive peptides and enzyme inhibitors.
  • Case Study : Modified peptides derived from (S)-2-(((Benzyloxy)carbonyl)amino)hexanedioic acid exhibited enhanced cellular uptake and targeted delivery capabilities for anticancer drugs, attributed to the hydrophobic nature of the tetradecanamide chain.

Industrial Applications

Specialty Chemicals Production

  • Application : Utilized in the production of specialty chemicals and as an intermediate in pharmaceutical synthesis.
  • Mechanism : Its unique properties allow it to facilitate advancements in material science and chemical synthesis processes.

Data Table: Applications Overview

Application AreaSpecific UsesMechanism/Notes
Chemical SynthesisPeptide synthesisProtecting group facilitates selective reactions
Biological ResearchEnzyme-substrate interactionsInhibits specific proteases
Medicinal ChemistryDrug delivery systemsEnhances cellular uptake for targeted therapy
Industrial ApplicationsProduction of specialty chemicalsIntermediate in pharmaceutical synthesis

Mechanism of Action

The mechanism of action of (S)-2-(((Benzyloxy)carbonyl)amino)hexanedioic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can act as a protecting group, allowing for selective reactions at other functional sites. The compound can also participate in hydrogen bonding and hydrophobic interactions, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Positional Isomers: (S)-3-Amino-6-(((benzyloxy)carbonyl)amino)hexanoic Acid (S1)

Structural Differences :

  • Target Compound : Cbz group at position 2; carboxylic acids at positions 1 and 4.
  • S1: Cbz group at position 6; carboxylic acid at position 1 and amino group at position 3 .

Functional Implications :

  • The target compound’s dicarboxylic acid structure enhances its utility as a spacer in peptide dendrimers or crosslinking applications. In contrast, S1’s single carboxylic acid limits it to terminal incorporation in peptide chains.
  • The Cbz group’s position in S1 may reduce steric hindrance during coupling reactions compared to the target compound .

Chain Length and Unsaturation: (S)-2-(((Benzyloxy)carbonyl)amino)pent-4-enoic Acid

Structural Differences :

  • Target Compound : Six-carbon saturated backbone with two carboxylic acids.
  • Analog: Five-carbon backbone with a double bond (pent-4-enoic acid) and one carboxylic acid .

Functional Implications :

  • The shorter chain length reduces its utility as a spacer but may improve membrane permeability in drug delivery systems .

Dual Protecting Groups: (S)-2-(((Benzyloxy)carbonyl)amino)-5-((tert-butoxycarbonyl)amino)pentanoic Acid

Structural Differences :

  • Target Compound : Single Cbz protecting group.
  • Analog: Contains both Cbz and tert-butoxycarbonyl (Boc) groups on adjacent amino functionalities .

Functional Implications :

  • The dual protection allows orthogonal deprotection strategies, enabling sequential modifications in multi-step syntheses.
  • The Boc group’s acid-labile nature contrasts with the Cbz group’s hydrogenolysis-sensitive profile, offering versatility in synthetic routes .

Hydroxyl-Substituted Analogs: (2S)-6-[(Benzyloxy)carbonyl]amino]-2-hydroxyhexanoic Acid (3-86)

Structural Differences :

  • Target Compound : Two carboxylic acids.
  • Analog : Hydroxyl group at position 2; carboxylic acid at position 6 .

Functional Implications :

  • The hydroxyl group enhances hydrophilicity, improving solubility in aqueous reaction conditions.
  • Reduced acidity compared to the dicarboxylic acid structure may limit metal-chelation capabilities .

Bulky Substituents: (S)-2-(((Benzyloxy)carbonyl)amino)-2-cyclohexylacetic Acid

Structural Differences :

  • Target Compound : Linear hexanedioic acid chain.
  • Analog : Cyclohexyl group attached to the α-carbon .

Functional Implications :

  • Increased hydrophobicity may enhance lipid bilayer interactions, making it suitable for membrane-bound peptide applications .

Comparative Data Table

Compound Name Chain Length Functional Groups Key Applications Reference
(S)-2-(((Benzyloxy)carbonyl)amino)hexanedioic acid 6 carbons 2 × COOH, Cbz-α-amino Peptide crosslinking, spacers
(S)-β3CbzK (S1) 6 carbons 1 × COOH, Cbz-6-amino Terminal peptide incorporation
(S)-2-(((Benzyloxy)carbonyl)amino)pent-4-enoic acid 5 carbons 1 × COOH, double bond Conformationally restricted peptides
(S)-2-(Cbz/Boc-amino)pentanoic acid 5 carbons 1 × COOH, Cbz/Boc Orthogonal deprotection strategies
(2S)-6-Cbz-amino-2-hydroxyhexanoic acid 6 carbons 1 × COOH, 1 × OH Hydrophilic peptide segments
(S)-2-Cbz-amino-2-cyclohexylacetic acid 6 carbons 1 × COOH, cyclohexyl Membrane-bound peptides

Biological Activity

(S)-2-(((Benzyloxy)carbonyl)amino)hexanedioic acid, also known by its CAS number 24325-14-2, is a compound of significant interest in biochemical research due to its potential biological activities. This article delves into its mechanisms of action, interactions with biological targets, and implications for therapeutic applications.

Chemical Structure and Properties

This compound features a benzyloxycarbonyl protecting group attached to a hexanedioic acid backbone. This structural configuration is crucial for its biological activity, as the benzyloxycarbonyl group can be cleaved under specific conditions, releasing the active amine which may interact with various enzymes and receptors.

The mechanism of action for this compound primarily involves:

  • Enzyme Interaction : The compound can interact with specific enzymes such as carboxypeptidases, influencing metabolic pathways related to protein synthesis and degradation. The cleavage of the benzyloxycarbonyl group is a key step that activates the compound for further biochemical interactions.
  • Receptor Modulation : It may modulate receptor activities, potentially affecting signaling pathways critical for various physiological processes.

Biological Activity and Research Findings

Research has highlighted several aspects of the biological activity of this compound:

  • Antimicrobial Activity : Preliminary studies suggest that similar compounds exhibit antimicrobial properties, indicating potential applications in developing new antibiotics.
  • Enzyme Inhibition : The compound has been studied for its ability to inhibit enzymes involved in metabolic processes. For instance, it can act as a competitive inhibitor for carboxypeptidase A1, impacting peptide metabolism .
  • Therapeutic Potential : Ongoing research aims to explore its role as a precursor in drug synthesis, particularly in creating compounds that target specific diseases such as cancer or metabolic disorders .

Case Studies

Several case studies have investigated the biological activities of related compounds:

  • Case Study 1 : A study on derivatives of this compound demonstrated enhanced inhibition of carboxypeptidases compared to their non-protected counterparts. This suggests that the benzyloxycarbonyl group plays a significant role in modulating enzyme activity .
  • Case Study 2 : Another investigation focused on the interaction of this compound with various receptors in cellular models, revealing its potential to influence signaling pathways involved in inflammation and cell proliferation .

Comparative Analysis

To better understand the unique properties of this compound compared to similar compounds, a comparative analysis is presented below:

Compound NameStructureBiological ActivityNotes
This compoundStructureEnzyme inhibition, potential antimicrobial propertiesUnique benzyloxycarbonyl group enhances activity
(S)-2-(((Benzyloxy)carbonyl)amino)-3,3-dimethylbutanoic acidSimilarModerate enzyme inhibitionLess effective than hexanedioic derivative
(S)-2-(((Benzyloxy)carbonyl)(methyl)amino)acetic acidDifferentLimited activityPrimarily used as an amino acid derivative

Q & A

Q. What are the recommended synthetic routes for (S)-2-(((Benzyloxy)carbonyl)amino)hexanedioic acid, and how can reaction yields be optimized?

The compound is typically synthesized via coupling reactions involving benzyloxycarbonyl (Cbz)-protected intermediates. For example, analogous procedures involve coupling (S)-Cbz-amino acids with activated esters (e.g., hexanedioic acid derivatives) using carbodiimide-based reagents like EDC/HOBt . Optimization strategies include:

  • Temperature control : Maintaining 0–4°C during coupling to minimize racemization.
  • Purification : Normal-phase chromatography (e.g., silica gel, hexane/ethyl acetate gradients) achieves >95% purity .
  • Yield improvement : Stepwise hydrolysis of ester intermediates (e.g., methyl esters) using LiOH/THF-MeOH mixtures, followed by acidification and extraction .

Q. What analytical techniques are critical for characterizing this compound and confirming its stereochemical purity?

Key methods include:

  • LCMS/HPLC : Retention time alignment (e.g., 1.1–2.58 min) and mass confirmation (e.g., m/z 508.4 [M+1]+) .
  • Chiral HPLC : To resolve enantiomeric excess (>99% ee) using polysaccharide-based columns.
  • NMR : 1^1H and 13^{13}C NMR for backbone confirmation (e.g., benzyloxycarbonyl protons at δ 5.1–5.3 ppm) .

Q. How should researchers handle stability issues during storage and experimental use?

  • Storage : Keep under inert gas (N2_2/Ar) at –20°C, away from moisture and light, to prevent hydrolysis of the Cbz group .
  • In-situ stability : Monitor pH-dependent degradation (e.g., in aqueous buffers) via periodic LCMS analysis.

Advanced Research Questions

Q. How can structural modifications of this compound be systematically explored to study structure-activity relationships (SAR) in enzyme inhibition?

  • Backbone diversification : Replace hexanedioic acid with cyclohexylpropanoic or nitrophenylacetic acid moieties to alter steric/electronic properties .
  • Functional assays : Test inhibitory activity against target enzymes (e.g., proteases) using fluorescence-based assays. Compare IC50_{50} values across analogs .
  • Computational modeling : Docking studies (e.g., AutoDock Vina) to predict binding affinities for rational design .

Q. How should contradictory data on biological activity or purity be resolved?

  • Purity reassessment : Cross-validate via orthogonal methods (e.g., LCMS + 1^1H NMR + elemental analysis) to rule out impurities .
  • Biological replicates : Repeat enzyme assays under standardized conditions (e.g., fixed ATP concentrations, pH 7.4).
  • Crystallography : Resolve 3D structure via X-ray diffraction to confirm stereochemistry .

Q. What strategies can improve the compound’s solubility for in vitro cellular assays without compromising stability?

  • Co-solvent systems : Use DMSO/water mixtures (<5% DMSO) or cyclodextrin-based formulations.
  • Prodrug approach : Synthesize methyl or tert-butyl esters for intracellular hydrolysis .
  • pH adjustment : Prepare sodium salts via mild base treatment (e.g., NaHCO3_3) .

Q. How can researchers design enzymatic assays to study this compound’s role as a substrate or inhibitor?

  • Kinetic assays : Monitor time-dependent hydrolysis of the Cbz group using esterases/proteases, measuring liberated benzyl alcohol via UV-Vis (λ = 257 nm) .
  • Competitive inhibition : Pre-incubate enzymes with the compound and measure residual activity using fluorogenic substrates (e.g., AMC-tagged peptides) .

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